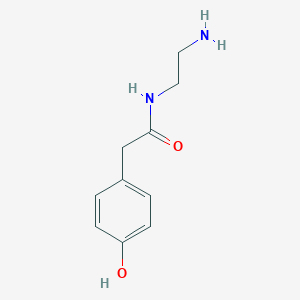
Gypsogenic acid
Übersicht
Beschreibung
Gypsogenic acid is a naturally occurring triterpenoid saponin, primarily isolated from the roots of Gypsophila oldhamiana. It is a dicarboxylic acid analogue of gypsogenin and is known for its various biological activities, including antitumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gypsogenic acid can be synthesized from gypsogenin through a hydrolysis step. The process involves transforming a portion of gypsogenin into this compound . The synthetic route typically includes:
Hydrolysis: Gypsogenin is subjected to hydrolysis to yield this compound.
Purification: The product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves the extraction of saponins from plant sources such as Saponaria vaccaria. The seeds are milled, and the solids are extracted with methanol. The extract is then subjected to further purification steps to isolate this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gypsogensäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Gypsogensäure kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in Gypsogensäure vorhandenen funktionellen Gruppen modifizieren.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Gypsogensäuremolekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktionsmittel: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.
Substitutionsreagenzien: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Gypsogensäurederivate mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Chemie: Gypsogensäure und ihre Derivate werden als Ausgangsmaterialien für die Synthese komplexer Moleküle verwendet.
5. Wirkmechanismus
Gypsogensäure entfaltet ihre Wirkung, indem sie Zellmembranen schädigt und ihre Permeabilität erhöht. Dies führt zum Abfluss intrazellulärer Nukleinsäuren, was letztendlich zum Zelltod führt . Die beteiligten molekularen Ziele und Pfade umfassen:
Zellmembran-Disruption: Gypsogensäure interagiert mit der Lipiddoppelschicht von Zellmembranen, was zu einer erhöhten Permeabilität führt.
Induktion von Apoptose: Die Verbindung kann in Krebszellen programmierten Zelltod induzieren, indem sie apoptotische Signalwege aktiviert.
Wirkmechanismus
Gypsogenic acid exerts its effects by damaging cell membranes and increasing their permeability. This leads to the outflow of intracellular nucleic acids, ultimately causing cell death . The molecular targets and pathways involved include:
Cell Membrane Disruption: this compound interacts with the lipid bilayer of cell membranes, leading to increased permeability.
Induction of Apoptosis: The compound can induce programmed cell death in cancer cells by activating apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Gypsogensäure ist strukturell ähnlich anderen pentacyclischen Triterpenen wie:
- Oleanolsäure
- Glycyrrhetinsäure
- Ursolsäure
- Betulinsäure
- Celastrol
Eindeutigkeit: Gypsogensäure ist aufgrund ihrer spezifischen Dicarbonsäurestruktur einzigartig, die im Vergleich zu anderen Triterpenen unterschiedliche biologische Aktivitäten verleiht. Ihre Fähigkeit, Zellmembranen zu stören und Apoptose zu induzieren, macht sie zu einem vielversprechenden Kandidaten für die Krebstherapie .
Eigenschaften
IUPAC Name |
(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20+,21+,22-,26+,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-JUENUIDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5143-05-5 | |
| Record name | Gypsogenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5143-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



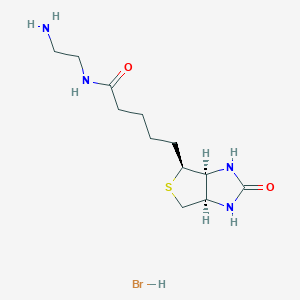
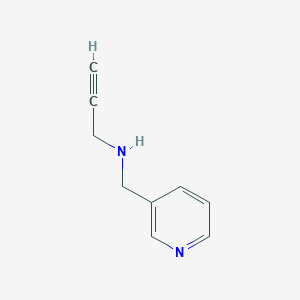


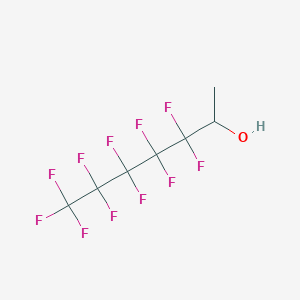

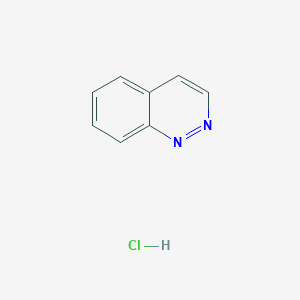
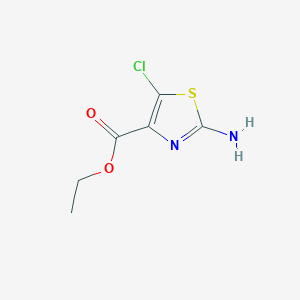


![7-(Dimethylamino)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B149279.png)

